JP1302 dihydrochloride
Description
Classification and Heterogeneity of Adrenoceptor Subtypes
Adrenoceptors are broadly divided into two main classes: α-adrenoceptors and β-adrenoceptors, each comprising several distinct subtypes with unique tissue distributions and signaling pathways. This heterogeneity allows for precise control over cellular responses in different parts of the body.
The α1-adrenoceptors are primarily coupled to Gq/11 proteins, and their activation typically leads to an increase in intracellular calcium levels. This signaling cascade results in smooth muscle contraction, making them key regulators of vascular tone and blood pressure. They are found in various tissues, including blood vessels, the prostate, and the central nervous system.
The α2-adrenoceptor family consists of three subtypes: α2A, α2B, and α2C. nih.gov These receptors are predominantly coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) show similar affinities for all three α2 subtypes. nih.gov
| Receptor Subtype | Primary Location | Key Function |
| α2A | Central Nervous System, Autonomic Nerve Endings | Presynaptic inhibition of neurotransmitter release, sedation, analgesia. nih.govfrontiersin.org |
| α2B | Vascular Smooth Muscle, Periphery | Vasoconstriction. nih.gov |
| α2C | Central Nervous System (e.g., striatum, hippocampus) | Modulation of neurotransmission (dopamine, serotonin), implicated in neuropsychiatric functions. frontiersin.org |
α1-Adrenoceptor Subtypes (α1A, α1B, α1D)
Functional Roles of α2-Adrenoceptors in Central Nervous System Physiology
Within the central nervous system (CNS), α2-adrenoceptors play a critical role in modulating neurotransmitter release and neuronal excitability. frontiersin.org The α2A and α2C subtypes are the predominant forms found in the CNS. nih.govfrontiersin.org Presynaptic α2-autoreceptors located on noradrenergic neurons function as a key negative feedback mechanism, inhibiting the synthesis and release of noradrenaline. frontiersin.org Beyond this, α2-heteroreceptors are found on non-noradrenergic nerve terminals, where they regulate the release of other neurotransmitters such as dopamine (B1211576) and serotonin (B10506). frontiersin.org These actions contribute to the sedative, analgesic, and sympatholytic effects associated with α2-adrenoceptor activation. nih.gov Their involvement in the prefrontal cortex is crucial for mediating cognitive processes like memory. frontiersin.org
Peripheral Distribution and Physiological Significance of α2-Adrenoceptors
Peripherally, α2-adrenoceptors are located on autonomic nerve endings and on various cell types, including vascular smooth muscle cells. nih.govnih.gov Presynaptic α2-adrenoceptors on sympathetic nerve terminals inhibit the release of norepinephrine, thereby modulating cardiovascular function. The α2B subtype, found on vascular smooth muscle, mediates vasoconstriction. nih.gov The complex interplay between central and peripheral α2-adrenoceptors is essential for the regulation of blood pressure and heart rate.
Evolution of Selective α2-Adrenoceptor Ligands as Research Tools
The significant overlap in the functional roles of α2-adrenoceptor subtypes and the lack of highly selective agonists initially made it difficult to dissect the specific contribution of each subtype. nih.govguidetopharmacology.org The development of subtype-selective antagonists has been a crucial advancement, providing powerful tools for pharmacological research. nih.gov While non-selective antagonists like yohimbine (B192690) and atipamezole (B1667673) are widely used, their inability to distinguish between subtypes limits their research applications. guidetopharmacology.orgup.ac.za
The creation of compounds with high selectivity for individual α2-subtypes has enabled a more precise investigation of their distinct physiological and pathophysiological roles. Among these, JP-1302 Dihydrochloride (B599025) has emerged as a key research tool due to its high affinity and selectivity for the α2C-adrenoceptor. rndsystems.comtocris.com
JP-1302 Dihydrochloride: A Selective α2C-Adrenoceptor Antagonist
JP-1302 Dihydrochloride, with the chemical name N-[4-(4-methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a potent and selective antagonist of the α2C-adrenoceptor. caymanchem.comresearchgate.net Its value in research stems from its ability to block α2C-adrenoceptors with significantly greater potency than its interaction with other α2 subtypes. rndsystems.com
Pharmacological data from binding assays have quantified this selectivity. JP-1302 exhibits a high binding affinity (Ki) for the human α2C-receptor, while showing substantially lower affinity for the α2A and α2B subtypes. targetmol.commedchemexpress.com
| Parameter | Receptor Subtype | Value (nM) | Source(s) |
| Binding Affinity (Ki) | Human α2C | 28 | rndsystems.comcaymanchem.comtargetmol.comglpbio.com |
| Human α2B | 1470 | rndsystems.comcaymanchem.comglpbio.com | |
| Human α2A | 3150 | rndsystems.comcaymanchem.comglpbio.com | |
| Antagonist Activity (Kb) | Human α2C | 16 | rndsystems.comtargetmol.commedchemexpress.com |
This selectivity, approximately 50-fold greater for the α2C subtype over other α2 subtypes, allows researchers to investigate the specific functions of α2C-adrenoceptors. rndsystems.com Research using JP-1302 has provided evidence that selective α2C-AR antagonism can produce antidepressant and antipsychotic-like effects in animal models. rndsystems.comcaymanchem.commedchemexpress.commedchemexpress.com For instance, studies have shown that JP-1302 reverses phencyclidine-induced deficits in prepulse inhibition in rats and reduces immobility time in the forced swim test in mice. caymanchem.comglpbio.com These findings highlight the potential of targeting the α2C-adrenoceptor in neuropsychiatric disorders and have established JP-1302 as an invaluable tool for exploring the roles of α2C-adrenoceptors in the brain. frontiersin.orgrndsystems.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZOADYFJAJZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Jp 1302 Dihydrochloride: a Pharmacological Agent for α2c Adrenoceptor Antagonism
Characterization of Receptor Selectivity and Affinity
The pharmacological profile of JP 1302 dihydrochloride (B599025) is defined by its potent and selective interaction with the human α2C-adrenoceptor subtype.
JP 1302 dihydrochloride demonstrates a high binding affinity for the human α2C-adrenoceptor, with a reported inhibitor constant (Ki) of 28 nM. medchemexpress.comtargetmol.comxcessbio.comtargetmol.com This high affinity underscores its potency as an antagonist for this specific receptor. Research indicates it has approximately a 50-fold selectivity for the α2C subtype over other α2-adrenoceptor subtypes. rndsystems.comtocris.com Some studies report an even higher selectivity, suggesting it has about a 100-fold greater affinity for the α2C receptor compared to the α2A or α2B subtypes. nih.govmedchemexpress.com
The selectivity of JP 1302 dihydrochloride becomes evident when its binding affinity is compared across the different α2-adrenoceptor subtypes. In studies using human receptors, the compound's affinity for the α2C subtype (Ki = 28 nM) is substantially higher than for the α2A, α2B, and α2D subtypes. rndsystems.comtocris.comrndsystems.com The reported Ki values for these other subtypes are 3150 nM for α2A, 1470 nM for α2B, and 1700 nM for α2D, highlighting a clear preference for the α2C variant. rndsystems.comtocris.comrndsystems.comcaymanchem.com
Beyond its binding affinity, JP 1302 dihydrochloride acts as a functional antagonist. It potently counteracts the effects of agonists at the α2C-adrenoceptor. rndsystems.comtocris.com In in vitro assays, it has been shown to antagonize adrenaline-stimulated [³⁵S]GTPγS binding with an antagonist equilibrium constant (Kb) of 16 nM. targetmol.comxcessbio.comrndsystems.comtocris.com Further evidence of its functional antagonism comes from studies on mouse cardiac myocytes, where JP 1302 reversed the suppression of L-type Ca2+ currents induced by the α2-adrenoceptor agonist guanabenz. mdpi.com
Comparative Affinity Profile Across α2A, α2B, and α2D Adrenoceptor Subtypes
Discriminative Pharmacological Properties
The specific pharmacological profile of JP 1302 dihydrochloride distinguishes it from both non-selective α2-adrenoceptor antagonists and other subtype-selective ligands.
Unlike non-selective antagonists such as yohimbine (B192690) and atipamezole (B1667673), which bind with high affinity to all α2-adrenoceptor subtypes, JP 1302's primary action is targeted at the α2C subtype. nih.govguidetopharmacology.org This selectivity is crucial for researchers aiming to isolate and understand the specific functions of the α2C receptor, as non-selective agents affect α2A, α2B, and α2C receptors simultaneously. nih.gov The use of non-selective antagonists can make it difficult to attribute a physiological or behavioral outcome to a single receptor subtype, a challenge that the selectivity of JP 1302 helps to overcome. nih.gov
The pharmacological landscape includes other subtype-selective antagonists, such as BRL44408 for the α2A subtype and ARC239 for the α2B subtype. wikipedia.orgtocris.com JP 1302 dihydrochloride is distinguished by its preference for the α2C subtype. wikipedia.orgtocris.com This distinct selectivity allows for its use in concert with other selective antagonists to pharmacologically dissect the relative contributions of different α2-adrenoceptor subtypes in various biological processes. mdpi.comoup.comgrafiati.com For instance, researchers have used JP 1302, BRL44408, and ARC239 in the same experimental model to determine which specific α2 subtype is responsible for a particular cellular response. oup.comgrafiati.com
Neuropharmacological Investigations of Jp 1302 Dihydrochloride
Research on Antidepressant-Like Behavioral Modulations
Reduction of Immobility Time in Forced Swim Test Models
The forced swim test (FST) is a common behavioral assay used to assess antidepressant-like activity in animal models. jneurology.commdpi.com In this test, a reduction in the time an animal spends immobile is interpreted as a positive antidepressant-like effect. jneurology.com Research has shown that JP-1302 can decrease immobility time in the FST in mice. medchemexpress.comcaymanchem.com This effect is comparable to that of the established antidepressant, desipramine. medchemexpress.comnih.gov This suggests that JP-1302 possesses antidepressant-like properties. medchemexpress.com
Table 1: Effect of JP-1302 on Immobility Time in the Forced Swim Test
| Compound | Effect on Immobility Time | Animal Model |
| JP-1302 | Decreased | Mice |
| Desipramine | Decreased | Mice |
This table summarizes the observed effects of JP-1302 and a reference antidepressant on behavior in the forced swim test.
Underlying α2C-Adrenoceptor Mechanisms in Affective Disorders
The antidepressant-like effects of JP-1302 are believed to be mediated by its antagonism of α2C-adrenoceptors. nih.govfrontiersin.org These receptors are implicated in the regulation of mood and are considered a potential target for the treatment of affective disorders like depression. nih.govfrontiersin.org Studies with knockout mice lacking the α2C-adrenoceptor have shown a phenotype consistent with an antidepressant-like profile in the FST. nih.gov Conversely, mice overexpressing this receptor exhibit behaviors suggestive of increased learned helplessness. nih.gov The ability of JP-1302 to block these receptors and produce antidepressant-like effects supports the hypothesis that α2C-adrenoceptor antagonism is a viable mechanism for treating depressive disorders. frontiersin.org
Research on Antipsychotic-Like Behavioral Effects
Reversal of Phencyclidine-Induced Deficits in Prepulse Inhibition of the Acoustic Startle Response
Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. nih.govfrontiersin.org Deficits in PPI are observed in individuals with schizophrenia and can be induced in animal models by administering phencyclidine (PCP), a psychotomimetic drug. mdpi.comnih.gov Research has demonstrated that JP-1302 can reverse the PPI deficits induced by PCP in rats. medchemexpress.comcaymanchem.com This finding suggests that JP-1302 has antipsychotic-like properties. medchemexpress.commdpi.com
Table 2: Effect of JP-1302 on Phencyclidine-Induced Prepulse Inhibition Deficits
| Animal Model | Inducing Agent | Treatment | Effect on PPI |
| Rats | Phencyclidine (PCP) | JP-1302 | Reversal of Deficit |
This table illustrates the ability of JP-1302 to counteract the effects of phencyclidine on prepulse inhibition.
Implications for Sensorimotor Gating Dysregulation in Psychosis Models
The ability of JP-1302 to restore normal sensorimotor gating in a psychosis model has significant implications. nih.gov Sensorimotor gating deficits are a core feature of schizophrenia and are thought to contribute to the cognitive and perceptual disturbances associated with the disorder. nih.gov The reversal of these deficits by an α2C-adrenoceptor antagonist like JP-1302 points to the involvement of this receptor system in the pathophysiology of psychosis. nih.govfrontiersin.org This suggests that targeting the α2C-adrenoceptor could be a novel therapeutic strategy for treating the symptoms of schizophrenia. frontiersin.org
Studies on Motor Control and Extrapyramidal System Function
The extrapyramidal system is a neural network involved in motor control. wikipedia.org Drug-induced side effects affecting this system, known as extrapyramidal symptoms (EPS), are a significant concern with many antipsychotic medications. verywellmind.comnih.gov These can include parkinsonism-like symptoms such as bradykinesia (slowness of movement) and catalepsy. wikipedia.org Studies have investigated the effects of JP-1302 on motor function, particularly in the context of antipsychotic-induced motor disturbances. Research has shown that JP-1302 can reduce haloperidol-induced bradykinesia and catalepsy in mice. caymanchem.com This suggests that α2C-adrenoceptor antagonism may not only have therapeutic potential for psychosis but could also mitigate the motor side effects associated with some antipsychotic drugs. nih.gov
Attenuation of Haloperidol-Induced Bradykinesia and Catalepsy
Studies have demonstrated that JP-1302 dihydrochloride (B599025) can dose-dependently reduce motor impairments induced by the typical antipsychotic drug, haloperidol. caymanchem.comglpbio.comvincibiochem.it Specifically, in animal models, JP-1302 has been shown to alleviate both bradykinesia (slowness of movement) and catalepsy (a state of immobility and muscular rigidity) caused by haloperidol. caymanchem.comglpbio.comvincibiochem.itresearchgate.net This suggests a direct counteractive effect on the extrapyramidal side effects commonly associated with older antipsychotic medications.
The mechanism behind this attenuation is linked to its selective antagonism of the α2C-adrenoceptor. caymanchem.commedchemexpress.com Haloperidol's primary action is the blockade of dopamine (B1211576) D2 receptors, which is crucial for its antipsychotic effects but also responsible for its motor side effects that resemble symptoms of Parkinson's disease. technologynetworks.com The α2C-adrenoceptors are involved in modulating dopaminergic and other monoaminergic systems. frontiersin.org By selectively blocking these receptors, JP-1302 is thought to restore a more balanced neurotransmitter activity in the motor circuits of the brain, thereby mitigating the motor deficits induced by haloperidol.
Table 1: Effects of JP-1302 on Haloperidol-Induced Motor Deficits
| Experimental Model | Observed Effect | Reference |
|---|---|---|
| Mice | Dose-dependent reduction of bradykinesia | caymanchem.comglpbio.comvincibiochem.it |
| Mice | Dose-dependent reduction of catalepsy | caymanchem.comglpbio.comvincibiochem.itresearchgate.net |
Potential for Mitigating Antipsychotic-Associated Motor Side Effects
The findings regarding JP-1302's ability to counteract haloperidol-induced motor deficits highlight its broader potential for mitigating the motor side effects associated with antipsychotic drugs. frontiersin.orgbiomol.com These side effects, often referred to as extrapyramidal symptoms, are a significant limitation in the treatment of psychosis and can lead to poor patient compliance. betterhealth.vic.gov.auwikipedia.org
The selective nature of JP-1302's antagonism is a key aspect of its therapeutic potential. caymanchem.commedchemexpress.comrndsystems.com Unlike non-selective α2-adrenoceptor antagonists, which can affect a wider range of physiological processes, JP-1302's high affinity for the α2C subtype offers a more targeted approach. caymanchem.comrndsystems.com This selectivity may allow for the amelioration of motor side effects without compromising the antipsychotic efficacy of the primary medication or introducing a host of new, unwanted effects. frontiersin.orgmsdmanuals.com Research suggests that selective α2C-adrenoceptor antagonism could be a valuable adjunctive therapy to improve the safety and tolerability of existing antipsychotic treatments. frontiersin.org
Broader Perspectives on Neuropsychiatric Disorder Research
The investigation of JP-1302 extends beyond its potential for managing antipsychotic side effects and touches upon its relevance in a wider range of neuropsychiatric disorders. targetmol.combioscience.co.uktargetmol.com Its antidepressant-like and antipsychotic-like effects observed in preclinical models suggest a more fundamental role in the modulation of mood and cognition. medchemexpress.com
For instance, JP-1302 has been shown to reverse cognitive and social deficits in animal models of neuropsychiatric illness induced by NMDA receptor antagonists. frontiersin.org This points to its potential utility in addressing the cognitive and negative symptoms of schizophrenia, which are often poorly managed by current treatments. frontiersin.orgmsdmanuals.com Furthermore, its activity in models like the forced swim test suggests a possible role in the treatment of depression. caymanchem.comglpbio.combiomol.com The study of JP-1302 and other selective α2C-adrenoceptor antagonists is contributing to a deeper understanding of the complex neurobiology underlying various neuropsychiatric conditions and paving the way for the development of novel therapeutic strategies. frontiersin.org
Renal Research and the Role of Jp 1302 Dihydrochloride
Investigation in Acute Kidney Injury (AKI) Models
Acute kidney injury resulting from ischemia-reperfusion (I/R) is a major clinical challenge, characterized by a rapid decline in renal function. krcp-ksn.orgcreative-biolabs.com Experimental models of I/R-induced AKI are crucial for understanding the underlying mechanisms and for testing potential therapeutic agents like JP-1302 Dihydrochloride (B599025). creative-biolabs.comresearchgate.net
JP-1302 has demonstrated protective effects in animal models of renal ischemia/reperfusion injury. researchgate.net Ischemia, or the restriction of blood supply, followed by reperfusion, paradoxically initiates a cascade of inflammatory and cell-death pathways that lead to significant tissue damage. krcp-ksn.org Studies have shown that intervention with JP-1302 can attenuate this damage, suggesting a critical role for the α2C-adrenoceptor in the pathophysiology of ischemic AKI. medchemexpress.comresearchgate.net The protective action is linked to the amelioration of renal dysfunction that typically follows a reperfusion event. medchemexpress.com
A critical aspect of clinical relevance is the effectiveness of a therapeutic agent when administered after the injury has occurred. Research into JP-1302 has specifically investigated its efficacy in post-treatment scenarios. medchemexpress.com Studies on rat models of renal ischemia/reperfusion have shown that post-ischemic administration of JP-1302 significantly protects against the development of acute kidney injury. medchemexpress.comresearchgate.net This finding is particularly significant because it suggests a potential therapeutic window for intervention after a patient has experienced an ischemic event. medchemexpress.com The administration of JP-1302 after the onset of ischemia was found to significantly ameliorate renal dysfunction 24 hours after reperfusion. medchemexpress.com
Protective Effects Against Ischemia/Reperfusion-Induced Acute Kidney Injury
Cellular and Molecular Mechanisms of Renal Protection
The protective effects of JP-1302 Dihydrochloride are underpinned by specific actions at the cellular and molecular level within the kidney tissue. medchemexpress.commolnova.com
Post-ischemic treatment with JP-1302 has been shown to significantly lessen the histological damage associated with I/R injury. medchemexpress.commolnova.com Ischemia/reperfusion typically causes severe structural damage to the kidney, including injury to the renal tubules. researchgate.net In preclinical models, kidneys from subjects treated with JP-1302 after an ischemic event showed marked improvement in tissue structure compared to untreated groups. medchemexpress.com
Table 1: Histological Findings in Renal Ischemia/Reperfusion Injury
| Group | Observation | Source |
| Ischemia/Reperfusion (Control) | Glomerular structure destruction, interstitial edema, protein degeneration, swelling of distal convoluted tubules. | researchgate.net |
| Post-Treatment with JP-1302 | Significant amelioration of histological damage. | medchemexpress.commolnova.com |
Table 2: Effect of JP-1302 on Cellular and Molecular Markers in AKI
| Marker | Effect of Post-Ischemic JP-1302 Treatment | Source |
| Apoptotic Cells | Reduced | medchemexpress.commolnova.com |
| Pro-inflammatory Cytokine mRNA | Reduced | medchemexpress.commolnova.com |
The inflammatory response following reperfusion is a major driver of kidney damage, mediated by pro-inflammatory cytokines such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.orgthermofisher.com Research has demonstrated that post-treatment with JP-1302 significantly suppresses the expression of pro-inflammatory cytokine mRNA in the kidneys. medchemexpress.commolnova.com By mitigating this inflammatory cascade, JP-1302 helps to reduce the secondary damage that characterizes the progression of acute kidney injury. medchemexpress.com
Reduction of Apoptotic Cell Death
Contribution of α2C-Adrenoceptors to Renal Pathophysiology
The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, is intricately involved in the complex regulation of renal function and is increasingly recognized as a contributor to various kidney diseases. These receptors are located on prejunctional sympathetic nerve endings within the kidney, as well as on various non-neuronal cells, including those of the renal tubules. physiology.orgmedchemexpress.com Their activation or inhibition can significantly influence renal hemodynamics, neurotransmitter release, and sodium and water balance, thereby playing a role in the pathophysiology of conditions such as hypertension and acute kidney injury. physiology.orgahajournals.org
Research has highlighted that prejunctional α2A- and α2C-adrenoceptors are key regulators of renal sympathetic neurotransmitter release through a negative feedback mechanism. physiology.org When stimulated by norepinephrine (B1679862), these receptors inhibit further release of neurotransmitters from sympathetic nerves. physiology.org Consequently, the inhibition of these receptors can lead to an increase in sympathetic outflow, which can exacerbate kidney injury and hypertension by increasing renin release, renal vascular resistance, and sodium reabsorption. physiology.org
Furthermore, α2C-adrenoceptors are implicated in modulating the intricate balance of local hormones and substances within the kidney that are crucial for normal function. One such substance is L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine (B1211576). Renal dopamine is vital for regulating tubular sodium transport. karger.com Studies have shown that the α2C-adrenoceptor is involved in the modulation of L-DOPA uptake in kidney cells. karger.com
Pharmacological blockade or genetic deletion of the α2C-adrenoceptor has been shown to increase the tissue levels of L-DOPA in the kidney. karger.com This suggests that under normal conditions, α2C-adrenoceptor activation may limit the availability of L-DOPA for dopamine synthesis. The selective α2C-adrenoceptor antagonist, JP-1302, has been instrumental in elucidating this role. Research in mice has demonstrated that treatment with JP-1302 leads to a significant elevation in kidney tissue levels of L-DOPA. physiology.orgnih.gov This effect was also observed in mice with a genetic knockout of the α2C-adrenoceptor. physiology.orgnih.gov
Table 1: Effect of α2C-Adrenoceptor Knockout and JP-1302 Treatment on Kidney L-DOPA Levels
| Group | Kidney L-DOPA (pmol/g tissue) |
|---|---|
| Wild-Type Mice (Control) | 58 ± 2 |
| α2C-Adrenoceptor Knockout (α2CKO) Mice | 81 ± 15 |
| Control Mice (Vehicle) | 62 ± 2 |
| JP-1302-Treated Mice | 75 ± 1 |
Data sourced from Soares-da-Silva et al. (2012). physiology.orgnih.gov
The findings presented in Table 1 indicate that both genetic deletion and pharmacological blockade of the α2C-adrenoceptor result in a notable increase in renal L-DOPA concentrations, without significantly altering dopamine levels under normal salt diets. physiology.orgnih.gov However, in mice on a high-salt diet, treatment with JP-1302 led to significantly higher dopamine levels in both the kidney and urine. nih.gov This highlights a nuanced role for the α2C-adrenoceptor in sodium homeostasis, particularly under conditions of high salt intake.
In the context of acute kidney injury, specifically ischemia-reperfusion injury, the role of the α2C-adrenoceptor is also significant. Post-ischemic administration of JP-1302 has been found to be protective. medchemexpress.comresearchgate.net In a rat model of renal ischemia/reperfusion, treatment with JP-1302 significantly ameliorated renal dysfunction, as evidenced by improvements in markers of kidney function. medchemexpress.comresearchgate.net Furthermore, the treatment led to a reduction in histological damage, a decrease in the number of apoptotic cells, and a downregulation of pro-inflammatory cytokine mRNA expression in the kidney. medchemexpress.comresearchgate.net These findings underscore the contribution of α2C-adrenoceptor activation to the inflammatory and apoptotic cascades that drive acute kidney injury following an ischemic event.
Cardiovascular and Other Organ Specific Research with Jp 1302 Dihydrochloride
Myocardial Electrophysiological Studies
Research into the myocardial effects of JP 1302 dihydrochloride (B599025) has focused on its influence on the electrical activity of heart muscle cells, providing insights into the cardiac-specific roles of α2-adrenoceptor subtypes.
In studies using isolated mouse cardiomyocytes, JP 1302 dihydrochloride, when administered alone, was found to induce a significant inhibition of the L-type Ca2+ current (ICaL). nih.govmdpi.com This was an unexpected finding, as agonistic effects for JP 1302 had not been observed in other physiological studies or binding assays. nih.govmdpi.com The dose-response relationship for this inhibitory effect was established, yielding an IC50 value of 17.9 ± 2.7 µM. nih.gov This direct modulation of a crucial ion current in cardiac myocytes suggests a complex interaction of the compound with the cellular electrophysiological machinery. nih.gov
The primary utility of JP 1302 in cardiac research is to elucidate the function of the α2C-adrenoceptor. nih.gov Electrophysiological antagonist assays have demonstrated that the α2C isoform is the main receptor subtype mediating the suppression of ICaL in mouse cardiomyocytes when stimulated by an α2-agonist like guanabenz. nih.govmdpi.com When JP 1302 was applied at concentrations that were too low to cause direct ICaL inhibition (e.g., 4 µM), it effectively antagonized the ICaL suppression caused by guanabenz. nih.gov This is demonstrated by a rightward shift in the dose-response curve for guanabenz. nih.govmdpi.com
| Condition | Guanabenz IC50 (µM) |
|---|---|
| Guanabenz alone | Not specified in source |
| In the presence of 4 µM JP 1302 | 34.0 ± 2.3 |
| In the presence of 20 µM JP 1302 | 63.4 ± 4.8 |
Patch-clamp electro-pharmacological studies have helped to delineate the relative contributions of the different α2-adrenoceptor subtypes in the heart. nih.gov These investigations revealed that the α2-agonist-induced suppression of ICaL primarily involves the α2C isoform. nih.govmdpi.com The α2B subtype appears to play a lesser role, while the α2A isoform is not significantly involved in this specific regulatory pathway in mouse ventricular myocytes. nih.gov This was corroborated by RT-qPCR and immunoblotting analyses which confirmed the presence of α2B and α2C protein and gene expression in the mouse left ventricle, but not that of the α2A subtype. nih.gov
Specific Contribution of α2C-Adrenoceptor Isoforms to ICaL Suppression
Systemic Hemodynamic Investigations
Beyond the cellular level of the myocardium, JP 1302 dihydrochloride has been used in studies to examine systemic cardiovascular regulation.
In vivo research in rats has shown that JP 1302 can influence systemic blood pressure. caymanchem.comcaymanchem.com Administration of the compound was found to increase systolic blood pressure, indicating that antagonism of the α2C-adrenoceptor can impact hemodynamic control. caymanchem.combiomol.comglpbio.comvincibiochem.it
An important aspect of characterizing a selective antagonist is to determine which effects it does not block. In rats, the mydriatic (pupil-dilating) effect caused by α2-agonists such as dexmedetomidine (B676) and marsanidine (B1261314) is a known cardiovascular-related response. nih.gov Studies have shown that JP 1302 did not antagonize the mydriasis induced by dexmedetomidine. nih.gov Furthermore, it only produced a slight, statistically insignificant shift in the pupillary dilation curve caused by marsanidine. nih.gov This lack of antagonism suggests that the α2C-adrenoceptor subtype is not principally involved in mediating the mydriatic effects of these α2-agonists in rats, a response that is effectively blocked by non-selective α2-antagonists. nih.gov
Effects on Systolic Blood Pressure Regulation
Ocular Research Applications
Recent investigations have explored the effects of JP-1302 Dihydrochloride in ocular models, particularly concerning the cellular changes that mimic diabetic conditions. The focus has been on its interaction with retinal pigment epithelial (RPE) cells, which are crucial for retinal health and are implicated in the pathogenesis of diabetic retinopathy.
Impact on Retinal Pigment Epithelial Cell Viability in High Glucose Conditions
In a study using a human retinal pigment epithelial cell line (ARPE-19), exposure to JP-1302 Dihydrochloride, an α2C-adrenoceptor antagonist, was evaluated under high glucose (HG) conditions designed to simulate hyperglycemia. mdpi.com The research found that JP-1302 Dihydrochloride (0.01–1 µM) did not negatively affect the viability of ARPE-19 cells. mdpi.com In fact, at concentrations of 0.001 µM and 1 µM, it led to a statistically significant increase in cell viability compared to control cells. mdpi.com This suggests that the compound is well-tolerated by these retinal cells and may even offer protective effects under normal glucose conditions. mdpi.com When tested in a high glucose environment, the compound did not exacerbate the detrimental effects of high glucose on cell viability. mdpi.com
Table 1: Effect of JP-1302 Dihydrochloride on ARPE-19 Cell Viability
This interactive table summarizes the observed effects of different concentrations of JP-1302 Dihydrochloride on the viability of human retinal pigment epithelial cells (ARPE-19). The data indicates that the compound was generally well-tolerated, with some concentrations showing a significant increase in cell viability.
| Concentration (µM) | Effect on Cell Viability | Significance (p-value) |
| 0.001 | Increased | < 0.05 |
| 0.01 | No significant effect | Not significant |
| 0.1 | No significant effect | Not significant |
| 1 | Increased | < 0.05 |
Role in Mitochondrial Dysfunction Related to High Glucose Exposure
Mitochondrial dysfunction is a key factor in the development of diabetic complications, including diabetic retinopathy. frontiersin.orgmdpi.comarvojournals.org Research on ARPE-19 cells exposed to high glucose (50 mM) investigated the role of JP-1302 Dihydrochloride in this context. mdpi.com The study measured the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which reflects glycolysis. mdpi.com
The results showed that JP-1302 Dihydrochloride did not alter the negative impact of high glucose on mitochondrial respiration, as measured by OCR. mdpi.com However, its effect on glycolysis, which was impaired by high glucose, was concentration-dependent. At a concentration of 0.01 µM, JP-1302 Dihydrochloride significantly restored the impaired glycolysis in the high-glucose-challenged ARPE-19 cells. mdpi.com Conversely, a higher concentration of 0.1 µM further depressed the ECAR, similar to the effect of high glucose alone. mdpi.com
Potential Implications for Diabetic Retinopathy Mechanisms
Diabetic retinopathy is a leading cause of blindness and is fundamentally a microvascular disease, but neurodegeneration and cellular dysfunction, including in the RPE, are early and critical components. nih.goveyewiki.orgresearchgate.net The condition is characterized by hyperglycemia-induced biochemical changes, oxidative stress, and inflammation. nih.goveuropeanreview.org
The finding that JP-1302 Dihydrochloride did not harm, and in some cases, even enhanced the viability of retinal pigment epithelial cells is noteworthy. mdpi.com Furthermore, its ability to partially restore glycolysis at a specific concentration under high-glucose conditions points to a potential modulatory role in cellular energy metabolism. mdpi.com While JP-1302 Dihydrochloride did not reverse the high-glucose-induced damage to mitochondrial respiration in the studied model, its influence on glycolysis suggests an interaction with the metabolic pathways affected in diabetic retinopathy. mdpi.com These preliminary findings indicate that the α2C-adrenoceptor pathway, targeted by JP-1302 Dihydrochloride, may be involved in the complex cellular responses to hyperglycemic stress in the retina. mdpi.com
Respiratory System Research
JP-1302 Dihydrochloride has been utilized as a pharmacological tool to investigate the role of specific adrenergic receptors in the regulation of the upper airways.
Involvement in Basal Nasal Patency Regulation
Basal nasal patency, the state of openness of the nasal passages under normal conditions, is regulated by α-adrenergic mechanisms that control the vascular tone of blood vessels in the nasal mucosa. scite.ai Research in an anesthetized cat model demonstrated that α2C-adrenergic receptors are involved in this process. scite.ai JP-1302 Dihydrochloride, as a selective α2C-adrenoceptor antagonist, was used to probe this function. scite.ai
Intranasal administration of JP-1302 Dihydrochloride resulted in a decrease in nasal patency, indicating that blocking α2C-receptors leads to nasal congestion. scite.ai This suggests that there is a continuous, or basal, sympathetic tone mediated by α2C-adrenoceptors that helps to keep the nasal passages open. The study concluded that both α1- and α2-adrenergic receptors are important for maintaining basal nasal patency. scite.ai
Effects on Nasal Cavity Volumes
The effect of JP-1302 Dihydrochloride on nasal congestion was quantified by measuring changes in nasal cavity volumes using acoustic rhinometry. scite.ai In the feline model, the intranasal application of cumulative concentrations of the compound caused a dose-dependent reduction in nasal cavity volume. scite.ai
Table 2: Effect of Intranasal JP-1302 Dihydrochloride on Nasal Cavity Volume in a Feline Model
This interactive table details the percentage decrease in nasal cavity volume from baseline values following the administration of increasing concentrations of JP-1302 Dihydrochloride. Data was obtained using acoustic rhinometry in an anesthetized cat model.
| Concentration of JP-1302 (%) | Mean Decrease in Nasal Cavity Volume (%) |
| 0.03 | 17 |
| 0.1 | 25 |
| 0.3 | 40 |
| 1.0 | 40 |
Source: Mingo et al., 2010 scite.ai
These effects were observed without altering systolic blood pressure, highlighting a localized action within the nasal vasculature. scite.ai The study compared these results with non-selective α-antagonists, further confirming the significant role of the α2C-adrenoceptor subtype in the sympathetic control of upper airway function.
Advanced Mechanistic Insights and Molecular Targets
Receptor-Independent Cellular Activities
Emerging information suggests that the actions of JP-1302 dihydrochloride (B599025) may not be exclusively mediated by its interaction with adrenergic receptors. Certain cellular activities have been described that point towards a broader, receptor-independent mechanism of action.
Disruption of FACT Complex and Histone H1 Degradation
Recent descriptions from multiple sources indicate that JP-1302 dihydrochloride is involved in the disruption of the Facilitates Chromatin Transcription (FACT) complex and the degradation of histone H1. targetmol.comtsbiochem.comtargetmol.com The FACT complex is a critical histone chaperone that plays a role in processes requiring chromatin remodeling, such as transcription, DNA replication, and repair. nih.gov By disrupting this complex, JP-1302 could theoretically influence gene expression and other fundamental cellular processes that rely on dynamic chromatin states.
Histone H1 is a linker histone that is crucial for the formation and maintenance of higher-order chromatin structures. nih.gov Its degradation would lead to a more open and accessible chromatin state. The reported ability of JP-1302 to degrade histone H1 suggests a potential mechanism for altering chromatin architecture, which could have widespread effects on cellular function. targetmol.comtsbiochem.comtargetmol.com While the precise molecular pathway through which JP-1302 exerts these effects on the FACT complex and histone H1 is not yet fully elucidated in primary research literature, these reported activities represent a significant area for future investigation into its non-canonical mechanisms.
Signaling Pathway Intersections
The primary and most well-documented mechanism of JP-1302 dihydrochloride involves its interaction with G protein-coupled adrenergic receptors, leading to modulation of downstream signaling cascades.
Interaction with Adrenalin-Stimulated G Protein Signaling
JP-1302 dihydrochloride is a potent antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family which is coupled to inhibitory G proteins (Gi/o). targetmol.commedchemexpress.comtocris.com Research demonstrates that JP-1302 dihydrochloride potently antagonizes adrenalin-stimulated [³⁵S]GTPγS binding in vitro. tocris.com This assay measures the activation of G proteins, a critical step in signal transduction. The antagonist activity of JP-1302 at the α2C-adrenoceptor prevents the receptor from activating its associated G protein in response to adrenalin (epinephrine).
This inhibition of G protein activation effectively blocks the downstream signaling cascade that would normally be initiated by α2C-adrenoceptor stimulation. These downstream effects typically include the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By interfering with this adrenalin-stimulated G protein signaling pathway, JP-1302 dihydrochloride can modulate the activity of various cellular effectors that are regulated by cAMP and other G protein-mediated signals.
Interactive Data Table: Binding Affinity and Antagonist Activity of JP-1302
| Parameter | Receptor Subtype | Value | Source |
| Ki (Binding Affinity) | Human α2C | 28 nM | targetmol.com |
| Human α2B | 1470 nM | tocris.com | |
| Human α2D | 1700 nM | tocris.com | |
| Human α2A | 3150 nM | tocris.com | |
| Kb (Antagonist Activity) | Human α2C | 16 nM | targetmol.comtocris.com |
Methodological Frameworks in Jp 1302 Dihydrochloride Research
In Vitro Pharmacological and Cellular Assays
In vitro studies form the foundational tier of research, allowing for the detailed characterization of JP-1302 dihydrochloride's interaction with its molecular target and its effects on cellular functions in controlled environments.
Ligand Binding Assays
Ligand binding assays are fundamental in determining the affinity and selectivity of JP-1302 dihydrochloride (B599025) for its target receptor. These assays directly measure the binding of the compound to specific receptors, often using radiolabeled ligands. Research has consistently demonstrated that JP-1302 dihydrochloride is a high-affinity antagonist for the human α2C-adrenoceptor. medchemexpress.comtargetmol.comxcessbio.com
Key findings from ligand binding assays reveal that JP-1302 dihydrochloride exhibits significant selectivity for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes. rndsystems.comtocris.com This selectivity is a critical attribute, as it minimizes off-target effects and allows for a more precise modulation of the α2C-adrenoceptor pathway.
| Receptor Subtype | Ki (nM) | Selectivity vs. α2C |
|---|---|---|
| α2A | 3150 rndsystems.comtocris.com | ~112-fold |
| α2B | 1470 rndsystems.comtocris.com | ~52-fold |
| α2C | 28 medchemexpress.comtargetmol.comrndsystems.comtocris.com | - |
| α2D | 1700 rndsystems.comtocris.com | ~60-fold |
G-Protein Coupled Receptor Functional Assays (e.g., GTPγS Binding)
To complement binding affinity data, functional assays are employed to assess the antagonist activity of JP-1302 dihydrochloride at the G-protein coupled α2C-adrenoceptor. One such widely used assay is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor stimulation.
In these functional assays, JP-1302 dihydrochloride has been shown to potently antagonize adrenalin-stimulated [³⁵S]GTPγS binding. rndsystems.comtocris.com This demonstrates that the compound effectively blocks the intracellular signaling cascade initiated by the natural agonist, confirming its role as a functional antagonist. The antagonist activity, represented by the Kb value, is a crucial parameter in understanding the compound's pharmacological efficacy.
| Assay | Parameter | Value (nM) | Receptor |
|---|---|---|---|
| [³⁵S]GTPγS Binding | Kb medchemexpress.comtargetmol.comrndsystems.comtocris.com | 16 | Human α2C-adrenoceptor |
Diverse Cell Culture Models (e.g., ARPE-19 cells, isolated cardiomyocytes)
The effects of JP-1302 dihydrochloride are further investigated in various cell culture models to understand its influence on specific cell types and pathways.
ARPE-19 Cells: The human retinal pigment epithelial cell line, ARPE-19, has been utilized to study the role of α2C-adrenoceptors in retinal physiology and pathology. mdpi.comcytion.com In studies investigating high glucose-induced cellular stress, JP-1302 dihydrochloride has shown protective effects. mdpi.com For instance, at specific concentrations, it has been observed to increase cell viability and restore impaired glycolysis in ARPE-19 cells exposed to high glucose conditions. mdpi.com
Isolated Cardiomyocytes: Research using isolated cardiomyocytes has been instrumental in exploring the cardiac effects of α2C-adrenoceptor modulation. nih.govmdpi.comnih.gov Interestingly, in isolated mouse cardiomyocytes, JP-1302 alone induced a significant inhibition of the L-type Ca²⁺ current (ICaL), with a determined IC₅₀ of 17.9 ± 2.7 µM. nih.govmdpi.com However, at lower concentrations, it was able to reverse the suppression of ICaL induced by the α2-AR agonist guanabenz. nih.govmdpi.com In isolated rat hearts, JP-1302 was found to decrease the left-ventricular myocardium force of contraction, heart rate, and coronary flow. researcher.life
In Vivo Preclinical Research Models
To translate in vitro findings into a more complex biological system, preclinical research relies on various in vivo animal models. These models are essential for evaluating the systemic effects and therapeutic potential of JP-1302 dihydrochloride.
Rodent Behavioral Models (e.g., mice, rats)
Rodent behavioral models are employed to investigate the central nervous system (CNS) effects of JP-1302 dihydrochloride, particularly its potential antidepressant and antipsychotic-like properties. medchemexpress.com Studies in rats have shown that JP-1302 can reverse behavioral deficits induced by psychotomimetic agents like phencyclidine. medchemexpress.com Furthermore, research in mice has explored its role in modulating extrapyramidal motor functions. researchgate.net These models are crucial for assessing the compound's potential in treating neuropsychiatric disorders.
Animal Models for Organ-Specific Dysfunction (e.g., renal ischemia/reperfusion in rats)
Animal models of organ-specific dysfunction are critical for evaluating the protective effects of JP-1302 dihydrochloride in pathological conditions. A prominent example is the use of rat models of renal ischemia/reperfusion injury, which mimics the damage that occurs when blood supply is restored to a kidney after a period of ischemia. medchemexpress.comahajournals.org
In these models, post-treatment with JP-1302 has been shown to significantly ameliorate renal dysfunction. medchemexpress.comresearchgate.net This includes improvements in histological damage, a reduction in apoptotic cells, and decreased expression of pro-inflammatory cytokine mRNA. medchemexpress.com These findings highlight the therapeutic potential of α2C-adrenoceptor antagonism in protecting against acute kidney injury.
| Parameter Assessed | Observed Effect of JP-1302 Treatment | Reference |
|---|---|---|
| Renal Dysfunction | Significantly ameliorated | medchemexpress.com |
| Histological Damage | Significantly improved | medchemexpress.com |
| Apoptotic Cells | Reduced | medchemexpress.com |
| Pro-inflammatory Cytokine mRNA Expression | Reduced | medchemexpress.com |
Species-Specific Responses in Physiological Models (e.g., anesthetized cat nasal patency)
Research into the physiological effects of JP-1302 dihydrochloride has utilized animal models to understand its influence on specific bodily functions. One notable area of investigation is its impact on nasal patency, which has been studied in anesthetized cats. scite.ai
In these models, the administration of JP-1302 provides insights into the role of α2C-adrenergic receptors in regulating nasal cavity volume. scite.ai Acoustic rhinometry is a key technique employed to measure changes in nasal cavity geometry. scite.ai
Studies have shown that intranasal administration of JP-1302 can lead to a decrease in nasal cavity volumes from baseline values. scite.ai For comparison, the effects of other adrenergic antagonists like yohimbine (B192690) (a nonselective α2-antagonist) and prazosin (B1663645) (a nonselective α1-antagonist) have also been assessed. scite.ai These experiments indicate that both α1- and α2-adrenergic receptors are involved in maintaining basal nasal patency in the cat model. scite.ai The selective action of JP-1302 helps to specifically implicate the α2C-receptor subtype in this physiological process. scite.ai
| Compound | Concentration (%) | Decrease in Nasal Cavity Volume from Baseline (%) |
|---|---|---|
| JP-1302 | 0.03 | 17 |
| 0.1 | 25 | |
| 0.3 | 40 | |
| 1.0 | 40 | |
| Yohimbine | 0.03 | 19 |
| 0.1 | 36 | |
| 0.3 | 46 | |
| 1.0 | 53 | |
| Prazosin | 0.001 | 6 |
| 0.003 | 47 | |
| 0.01 | 56 | |
| 0.03 | 64 | |
| 0.1 | 71 |
Application in Genetically Modified Animal Models (e.g., α2C-knockout, α2C-overexpressing mice)
The use of genetically modified animal models, such as α2C-adrenoceptor knockout (α2C-KO) and α2C-overexpressing mice, has been instrumental in dissecting the specific functions of this receptor subtype and the effects of JP-1302. nih.govphysiology.org These models allow researchers to study the consequences of the absence or abundance of the α2C-receptor, providing a powerful context for evaluating the actions of a selective antagonist like JP-1302. nih.gov
In α2C-knockout mice, the gene for the α2C-adrenoceptor is deleted, while in α2C-overexpressing mice, it is more abundant. nih.gov Studies using these mice have helped to confirm that the α2C-subtype is not responsible for some of the classic effects observed with non-selective α2-adrenoceptor agonists. nih.gov
Research has shown that in α2C-knockout mice, kidney tissue levels of L-DOPA are significantly higher compared to wild-type mice. physiology.org Similarly, treatment of wild-type mice with JP-1302 also results in a significant increase in kidney tissue L-DOPA levels, mimicking the genetic knockout effect. physiology.org This suggests that blockade of the α2C-adrenoceptor by JP-1302 influences L-DOPA transport. physiology.org The use of these transgenic mouse models has been crucial in understanding the potential therapeutic applications of selective α2C-ligands. nih.gov
| Mouse Type | L-DOPA Level (pmol/g tissue) |
|---|---|
| Wild-Type | 58 ± 2 |
| α2C-Knockout | 81 ± 15 |
| Treatment Group | L-DOPA Level (pmol/g tissue) |
|---|---|
| Control (Vehicle) | 62 ± 2 |
| JP-1302-Treated | 75 ± 1 |
Analytical and Molecular Biology Techniques
Assessment of Tissue Histology and Apoptosis
While direct studies detailing the effects of JP-1302 on tissue histology and apoptosis are not extensively documented in the provided results, the broader context of adrenoceptor research often involves such assessments. Histopathological analysis is a fundamental technique used to observe changes in tissue structure, cellular morphology, and the presence of inflammatory infiltrates. ijdvl.com
Techniques to assess apoptosis, or programmed cell death, are also relevant. These can include histological identification of apoptotic bodies and immunohistochemical staining for markers of apoptosis. ijdvl.com In the context of JP-1302 research, these methods could be applied to tissues from animal models to determine if antagonism of the α2C-adrenoceptor has any effect on cell survival or tissue integrity under various physiological or pathological conditions.
Quantification of Gene Expression (e.g., RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and widely used technique for quantifying gene expression. thermofisher.comnih.gov This method allows for the measurement of specific mRNA transcripts, providing insights into how a compound like JP-1302 might alter cellular function at the genetic level. nih.gov
The process involves converting RNA into complementary DNA (cDNA), which is then amplified in a quantitative PCR reaction. thermofisher.com This technique can be used to validate findings from microarray analyses and to study the expression of specific genes of interest. thermofisher.comresearchgate.net In research involving JP-1302, RT-qPCR could be used to measure the expression levels of the α2C-adrenoceptor gene itself, or downstream targets affected by its signaling pathway, in different tissues or cell types after treatment with the compound. mdpi.com Proper normalization using stable reference genes is crucial for accurate results in RT-qPCR analysis. peerj.comnih.gov
Analysis of Protein Expression (e.g., Immunoblotting)
Immunoblotting, commonly known as Western blotting, is a core technique for detecting and quantifying specific proteins in a sample. thermofisher.comnih.gov This method is essential for determining whether changes in gene expression, as measured by RT-qPCR, translate into changes at the protein level.
Synthesis of Findings and Prospective Research Directions for Jp 1302 Dihydrochloride
Integration of Current Understanding of α2C-Adrenoceptor Pharmacology
The α2-adrenoceptors, a class of G protein-coupled receptors, are critical in modulating the release of neurotransmitters like noradrenaline and adrenaline. guidetopharmacology.org These receptors are categorized into three subtypes: α2A, α2B, and α2C. wikipedia.orgphysiology.org While all three are involved in regulating physiological processes, the α2C-adrenoceptor subtype has a distinct distribution and functional role, particularly within the central nervous system (CNS). guidetopharmacology.orgnih.gov
The α2A and α2C subtypes are the primary α2-adrenoceptors in the CNS and are implicated in various psychiatric conditions. nih.gov They act as autoreceptors, providing a negative feedback mechanism on noradrenaline release. nih.gov However, the α2C subtype also functions as a heteroreceptor, regulating the release of other neurotransmitters such as serotonin (B10506) and dopamine (B1211576). nih.gov The α2A receptor is widely distributed throughout the CNS, whereas the α2C receptor has a more restricted expression, suggesting different modulatory effects on regional neurotransmission. guidetopharmacology.orgnih.gov Notably, the α2C-adrenoceptor is more influential during periods of low noradrenaline activity, while the α2A subtype is more engaged when noradrenergic tone is high. nih.govresearchgate.net
The development of subtype-selective ligands has been crucial in elucidating the specific functions of these receptors. physiology.org JP-1302 dihydrochloride (B599025) has emerged as a potent and highly selective antagonist for the α2C-adrenoceptor. rndsystems.commedchemexpress.comtocris.com This selectivity allows for a more precise investigation into the roles of the α2C subtype, minimizing the confounding effects of interacting with other α2-adrenoceptor subtypes. rndsystems.comnih.gov
Research using compounds like JP-1302 has revealed that selective blockade of α2C-adrenoceptors can produce antidepressant and antipsychotic-like effects. rndsystems.commedchemexpress.com This is significant because non-selective α2-adrenoceptor antagonists are known to contribute to the therapeutic action of some antidepressants and atypical antipsychotics. nih.gov The ability to selectively target the α2C subtype opens up new avenues for developing more targeted therapies with potentially fewer side effects.
Identification of Remaining Research Gaps and Unexplored Therapeutic Applications
Despite the advancements in understanding α2C-adrenoceptor pharmacology, several research gaps remain. The precise mechanisms through which α2C-adrenoceptor modulation leads to therapeutic effects in psychiatric disorders are not fully understood. Further investigation is needed to delineate the downstream signaling pathways and neuronal circuits affected by α2C-adrenoceptor blockade.
The potential therapeutic applications of selective α2C-adrenoceptor antagonists like JP-1302 are still being explored. Preliminary research suggests potential benefits in managing chronic pain, particularly neuropathic pain, and in cardiovascular conditions like hypertension. patsnap.com There is also emerging interest in their role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, with early studies hinting at possible neuroprotective effects. patsnap.commdpi.com However, these areas are in the early stages of investigation and require extensive preclinical and clinical studies to validate their therapeutic potential. patsnap.com
Another area that warrants further exploration is the interplay between α2C-adrenoceptors and other neurotransmitter systems beyond the well-established interactions with dopamine and serotonin. Understanding these broader network effects will provide a more comprehensive picture of the physiological and pathological roles of the α2C subtype.
Future Development of Highly Selective α2C-Adrenoceptor Modulators
The success of JP-1302 as a research tool underscores the importance of developing even more highly selective and potent modulators for the α2C-adrenoceptor. While JP-1302 displays significant selectivity, the quest for compounds with even greater subtype specificity is ongoing. rndsystems.comtocris.comnih.gov An ideal modulator would have minimal off-target activity, allowing for a cleaner pharmacological profile and a more precise therapeutic action.
Future drug development efforts should focus on designing novel chemical scaffolds that can interact with unique binding pockets on the α2C-adrenoceptor. Computational modeling and structure-based drug design can be instrumental in this process. Furthermore, the development of allosteric modulators, which bind to a site distinct from the orthosteric ligand binding site, could offer a more nuanced way to regulate receptor activity.
The development of positron emission tomography (PET) ligands with high selectivity for the α2C-adrenoceptor, such as ORM-13070, is also a critical area for future research. nih.gov Such tools are invaluable for in vivo imaging studies to understand the distribution and density of these receptors in the human brain in both healthy and diseased states.
Role of JP-1302 Dihydrochloride as a Definitive Experimental Tool in Adrenergic Receptor Research
JP-1302 dihydrochloride has established itself as an indispensable experimental tool for dissecting the physiological and pathophysiological roles of the α2C-adrenoceptor. rndsystems.commedchemexpress.cn Its high affinity and selectivity have enabled researchers to specifically probe the functions of this receptor subtype in a variety of experimental models. rndsystems.commedchemexpress.comtocris.comtargetmol.com
The use of JP-1302 in conjunction with genetic models, such as knockout mice for different α2-adrenoceptor subtypes, provides a powerful approach to validate the pharmacological findings and to further unravel the complex biology of the adrenergic system. physiology.org As research in this field progresses, JP-1302 will undoubtedly continue to be a cornerstone for experiments aimed at understanding the intricate functions of the α2C-adrenoceptor and for the initial validation of new therapeutic hypotheses.
Table of Binding Affinities and Selectivity of JP-1302 Dihydrochloride
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. α2C) |
| Human α2C | 28 rndsystems.comtocris.com | 1 |
| Human α2B | 1470 rndsystems.comtocris.com | ~53-fold |
| Human α2D | 1700 rndsystems.comtocris.com | ~61-fold |
| Human α2A | 3150 rndsystems.comtocris.com | ~113-fold |
Table of Key Pharmacological Data for JP-1302 Dihydrochloride
| Parameter | Value | Reference |
| Antagonist Activity (Kb) | 16 nM medchemexpress.comtargetmol.com | medchemexpress.comtargetmol.com |
| Chemical Name | N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride tocris.com | tocris.com |
| Molecular Formula | C24H24N4.2HCl rndsystems.com | rndsystems.com |
| Molecular Weight | 441.4 rndsystems.com | rndsystems.com |
Q & A
Q. What is the molecular mechanism of action of JP 1302 dihydrochloride, and how can its selectivity for α2C-adrenoceptors (α2C-AR) be experimentally validated?
JP 1302 dihydrochloride acts as a selective α2C-AR antagonist, with 50-fold higher selectivity over α2A, α2B, and α2D subtypes . To validate selectivity, use radioligand binding assays with recombinant human adrenoceptor subtypes. Measure inhibition constants (Ki) using competitive binding with agonists like adrenaline. For example, JP 1302 exhibits Ki values of 28 nM (α2C) vs. 1470–3150 nM (other subtypes), confirming subtype specificity . Functional antagonism can be tested via adrenaline-stimulated [35S]GTPγS binding assays (e.g., KB = 16 nM for α2C-AR) .
Q. What are the recommended protocols for preparing and storing JP 1302 dihydrochloride stock solutions to ensure stability?
Dissolve JP 1302 in water (up to 100 mM) or DMSO (up to 5 mM). Aliquot and store at -20°C in airtight, light-protected vials to prevent degradation. Pre-warm frozen aliquots to room temperature before use to avoid precipitation. Purity (>99%) should be verified via HPLC prior to critical experiments .
Q. How can researchers confirm the absence of off-target effects in cellular or in vivo models when using JP 1302 dihydrochloride?
Perform counter-screening against related GPCRs (e.g., dopamine, serotonin receptors) using broad-panel binding assays. Combine with genetic knockout models (e.g., α2C-AR KO mice) to isolate target-specific effects. Dose-response curves should align with published Ki values; deviations may indicate off-target activity .
Advanced Research Questions
Q. How should researchers design dose-response experiments to distinguish between α2C-AR antagonism and partial agonist activity in JP 1302 dihydrochloride?
Use a two-step approach:
- Step 1 : Pre-incubate cells/tissue with JP 1302 (1–100 nM) and measure baseline [35S]GTPγS binding. A lack of intrinsic activity confirms pure antagonism.
- Step 2 : Challenge with a full agonist (e.g., UK-14,304). Rightward shifts in agonist dose-response curves without reduced efficacy confirm competitive antagonism .
Q. What experimental strategies resolve contradictions between in vitro binding data and in vivo behavioral outcomes for JP 1302 dihydrochloride?
- Pharmacokinetic profiling : Measure brain-to-plasma ratios (via LC-MS) to assess CNS penetration. Low bioavailability may explain weak in vivo effects despite high in vitro potency.
- Receptor occupancy assays : Use positron emission tomography (PET) with α2C-AR-specific radiotracers to verify target engagement in vivo .
Q. How can researchers optimize functional assays to quantify JP 1302 dihydrochloride’s antagonism in dynamic systems like neuronal circuits?
- Electrophysiology : Record inhibitory postsynaptic currents (IPSCs) in brain slices (e.g., prefrontal cortex) to measure α2C-AR-mediated modulation of noradrenaline release.
- Calcium imaging : Use Fluo-4-loaded cells expressing α2C-AR to visualize JP 1302’s blockade of agonist-induced Ca²⁺ signaling .
Q. What statistical methods are recommended for analyzing JP 1302 dihydrochloride’s dose-dependent effects in preclinical models of depression or psychosis?
- Nonlinear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Two-way ANOVA : Compare behavioral outcomes (e.g., forced swim test immobility) across dose groups and genetic backgrounds (e.g., wild-type vs. α2C-AR KO) .
Methodological Best Practices
Q. How should researchers address discrepancies in JP 1302 dihydrochloride’s reported solubility across studies?
- Standardize solvents : Use freshly prepared buffers (pH 7.4) or DMSO (<0.1% final concentration) to avoid solvent-induced artifacts.
- Dynamic light scattering (DLS) : Confirm colloidal stability in aqueous solutions to rule out aggregation .
Q. What controls are essential when testing JP 1302 dihydrochloride in animal models to ensure reproducibility?
Q. How can researchers integrate JP 1302 dihydrochloride’s α2C-AR antagonism into multi-target studies for complex psychiatric disorders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
